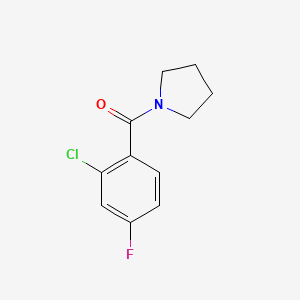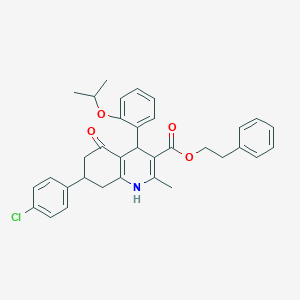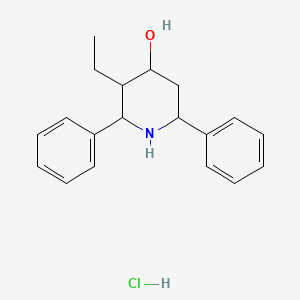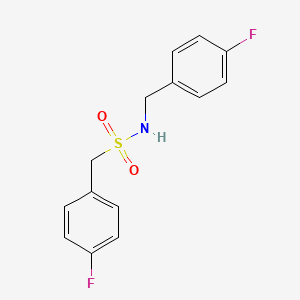
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as BM212, is a synthetic organic compound with a furanone core structure. It has gained significant attention in recent years due to its potential pharmacological properties and biological activities.
科学的研究の応用
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been extensively studied for its potential pharmacological properties. It has shown promising results as an anticancer, anti-inflammatory, and antimicrobial agent. 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and microbial growth. 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone also modulates the expression of genes involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also demonstrated antimicrobial activity against various pathogens. Additionally, 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is a highly potent and selective compound, making it an ideal candidate for in vitro and in vivo studies. However, its chemical structure and properties may limit its solubility and bioavailability, which can affect its efficacy in certain experimental settings.
将来の方向性
There are several potential future directions for 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone research. One area of interest is the development of 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone-based drugs for cancer treatment. Another potential application is the development of 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action and pharmacological properties of 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. Additionally, the development of more efficient synthetic methods for 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can facilitate its use in various research fields.
In conclusion, 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is a promising synthetic organic compound with potential pharmacological properties and biological activities. Its unique chemical structure and properties make it an ideal candidate for various research fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can be synthesized through a one-pot reaction of 4-methoxybenzaldehyde, 6-methyl-2-naphthaldehyde, and ethyl acetoacetate in the presence of piperidine and acetic acid. This reaction yields 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone in high yield and purity. The synthetic method has been optimized to improve the yield and selectivity of 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone.
特性
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15-3-6-18-13-19(8-7-17(18)11-15)22-14-20(23(24)26-22)12-16-4-9-21(25-2)10-5-16/h3-14H,1-2H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNNRMXENBVSIJ-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=C(C=C4)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=C(C=C4)OC)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B5084669.png)
![4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)

![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)


![5-[(2,6-dimethylphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5084727.png)
![2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5084744.png)
![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B5084752.png)
![N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5084759.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5084776.png)